molecular formula C19H36O2 B087493 2-Octadecenoic acid, methyl ester, (E)- CAS No. 14435-34-8

2-Octadecenoic acid, methyl ester, (E)-

Cat. No.: B087493
CAS No.: 14435-34-8
M. Wt: 296.5 g/mol
InChI Key: CYUVJOWXJUNPHY-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-octadec-2-enoate is an organic compound belonging to the class of esters. It is characterized by an ester functional group attached to an unsaturated fatty acid chain. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-octadec-2-enoate can be synthesized through the esterification of octadec-2-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Octadec-2-enoic acid+MethanolH2SO4Methyl (E)-octadec-2-enoate+Water\text{Octadec-2-enoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl (E)-octadec-2-enoate} + \text{Water} Octadec-2-enoic acid+MethanolH2​SO4​​Methyl (E)-octadec-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of 2-Octadecenoic acid, methyl ester, (E)- often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-octadec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methyl (E)-octadec-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Octadecenoic acid, methyl ester, (E)- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl oleate: Another ester with a similar structure but with a different position of the double bond.

    Ethyl (E)-octadec-2-enoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl stearate: A saturated ester with no double bonds.

Uniqueness

Methyl (E)-octadec-2-enoate is unique due to its specific double bond position and ester functional group, which confer distinct chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

methyl (E)-octadec-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUVJOWXJUNPHY-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27234-05-5
Record name Octadecenoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027234055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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